![molecular formula C15H14N4O6S2 B12440360 (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftibuten is a third-generation cephalosporin antibiotic that is commonly used to treat various bacterial infections. It is particularly effective against acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Ceftibuten is administered orally and is available in capsule or oral suspension forms .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ceftibuten involves several steps. One method includes adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor. The reaction continues until the magnesium powder disappears. After this, distilled water is added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. The dried product is then filtered, and D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added. The reaction is carried out at a specific temperature for a certain period. After the reaction ends, the weak basic ion exchange resin is removed by filtration, and the product is hydrolyzed to obtain ceftibuten .
Industrial Production Methods
The industrial production of ceftibuten follows a similar process but is scaled up for larger quantities. The process is designed to be efficient, with high product yield and purity. The use of cefaclor nucleus as a starting material is common in industrial production, and the process is optimized for sustainability and environmental friendliness .
化学反应分析
Types of Reactions
Ceftibuten undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving ceftibuten are also not extensively detailed in the literature.
Substitution: Ceftibuten can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving ceftibuten include weak basic ion exchange resins, methyltetrahydrofuran, and magnesium powder. The reactions are typically carried out under controlled temperatures and specific reaction times to ensure the desired product is obtained .
Major Products Formed
The major product formed from the reactions involving ceftibuten is ceftibuten itself, which is obtained after the hydrolysis step in the preparation process .
科学研究应用
Ceftibuten has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ceftibuten is studied for its chemical properties and reactions, contributing to the understanding of cephalosporin antibiotics.
Biology: In biological research, ceftibuten is used to study bacterial resistance and the mechanisms by which bacteria develop resistance to antibiotics.
Medicine: Ceftibuten is widely used in clinical settings to treat bacterial infections. .
Industry: In the pharmaceutical industry, ceftibuten is produced and marketed under various brand names.
作用机制
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to the inhibition of cell-wall synthesis, which ultimately results in the death of the bacterial cell . The primary molecular targets of ceftibuten are the penicillin-binding proteins (PBPs) located in the bacterial cell wall. By inhibiting these proteins, ceftibuten disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
相似化合物的比较
Ceftibuten is compared with other similar compounds, such as ciprofloxacin and cephalexin:
Ciprofloxacin: Ciprofloxacin is a quinolone antibiotic that is effective against a wide variety of infections.
Cephalexin: Cephalexin is a first-generation cephalosporin antibiotic that is used to treat infections caused by susceptible Gram-positive bacteria.
Ceftibuten is unique in its high efficacy against Gram-negative bacteria and its oral administration form, making it a valuable antibiotic in clinical settings .
属性
分子式 |
C15H14N4O6S2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/t10-,13-/m1/s1 |
InChI 键 |
UNJFKXSSGBWRBZ-ZWNOBZJWSA-N |
手性 SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
规范 SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)
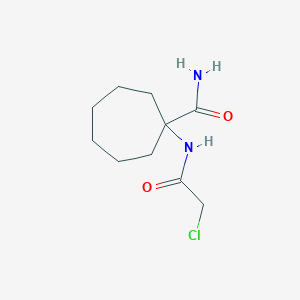
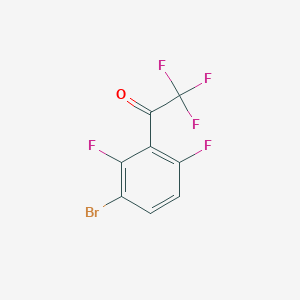
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
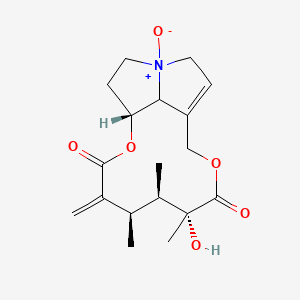
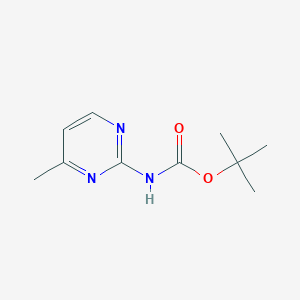
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)

![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
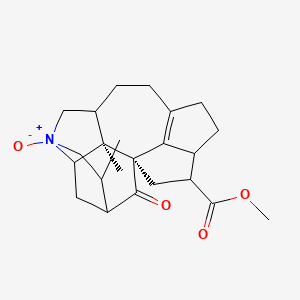
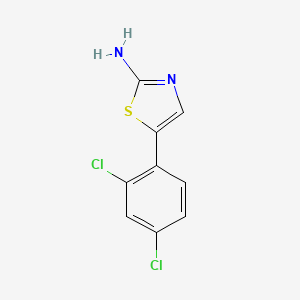
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
